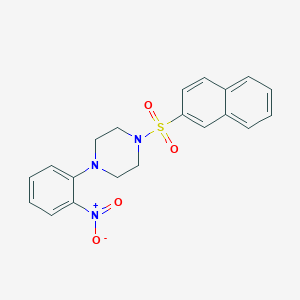![molecular formula C17H16N6O2S B3958085 5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3958085.png)
5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide
描述
5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of cancer cells.
作用机制
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. 5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and blocking downstream signaling pathways. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models and has shown minimal toxicity in clinical trials. 5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has also been shown to have potent anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
实验室实验的优点和局限性
5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of B-cell receptor signaling in cancer and other diseases. 5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is also available in large quantities, which makes it suitable for high-throughput screening and other large-scale experiments.
However, there are also some limitations to the use of 5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings. In addition, 5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the development and application of 5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide. One area of focus is the identification of biomarkers that can predict response to 5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide and other BTK inhibitors. This could help to optimize patient selection and improve clinical outcomes. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of 5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide and overcome resistance mechanisms.
In addition, there is ongoing research into the potential use of 5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. BTK has been implicated in the pathogenesis of these diseases, and 5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide may have therapeutic potential in this setting.
Conclusion
In conclusion, 5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models and clinical trials. Its mechanism of action and favorable pharmacokinetic profile make it a valuable tool for studying B-cell receptor signaling and developing new cancer therapies. While there are some limitations to its use in lab experiments, ongoing research into biomarkers and combination therapies may help to overcome these challenges.
科学研究应用
5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has shown potent anti-tumor activity, both as a single agent and in combination with other drugs. 5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has also been tested in clinical trials for the treatment of various types of cancer, including relapsed or refractory B-cell malignancies.
属性
IUPAC Name |
5-[1-[4-(tetrazol-1-yl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c18-16(24)15-8-7-14(26-15)13-2-1-9-22(13)17(25)11-3-5-12(6-4-11)23-10-19-20-21-23/h3-8,10,13H,1-2,9H2,(H2,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULCCZYINRYWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(S4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3958021.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(ethylsulfonyl)piperazine](/img/structure/B3958026.png)
![3-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}-6-chloro-2H-chromen-2-one](/img/structure/B3958029.png)
![2-(allylthio)-1-[3-(2-thienyl)acryloyl]-1H-benzimidazole](/img/structure/B3958036.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B3958065.png)
![2-(4-methoxyphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3958067.png)
![(4-isopropoxyphenyl){4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B3958072.png)

![2-furaldehyde [5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3958083.png)

![2-(4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B3958091.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3958093.png)